molecular formula C13H14FN3O B12977925 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole CAS No. 954229-32-4

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B12977925
CAS No.: 954229-32-4
M. Wt: 247.27 g/mol
InChI Key: RPGYXJYMAXIPOD-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a fluorophenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with piperidine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(3-Bromophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(3-Methylphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.

Properties

CAS No.

954229-32-4

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H14FN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2

InChI Key

RPGYXJYMAXIPOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

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